6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid
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Overview
Description
6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 6-position and a carboxylic acid group at the 2-position . It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines .
Scientific Research Applications
6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with enzymes, receptors, or other biomolecules. The quinoline ring structure allows for π-π interactions and hydrogen bonding, facilitating binding to specific targets .
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinoline-2-carboxylic acid: Lacks the Boc protection, making it more reactive but less stable.
6-((tert-Butoxycarbonyl)amino)quinoline-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position, leading to different reactivity and applications.
Uniqueness
6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group on the quinoline ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)16-10-5-7-11-9(8-10)4-6-12(17-11)13(18)19/h4-8H,1-3H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFBZXWNJWMZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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